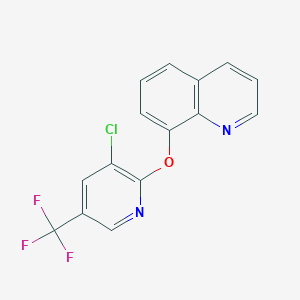

3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine

Description

3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group at position 3, a trifluoromethyl group at position 5, and an 8-quinolyloxy moiety at position 2. The 8-quinolyloxy group introduces a fused bicyclic aromatic system, which may enhance π-π stacking interactions and influence biological activity.

Properties

IUPAC Name |

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2O/c16-11-7-10(15(17,18)19)8-21-14(11)22-12-5-1-3-9-4-2-6-20-13(9)12/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBKCRFAFZMEOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(C=C(C=N3)C(F)(F)F)Cl)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the quinolyloxy intermediate: This step involves the reaction of 8-hydroxyquinoline with an appropriate halogenating agent to form the quinolyloxy intermediate.

Substitution on the pyridine ring: The quinolyloxy intermediate is then reacted with 3-chloro-5-(trifluoromethyl)pyridine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted derivative.

Scientific Research Applications

Medicinal chemistry: It could be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound could be used in the development of new pesticides or herbicides.

Materials science: It could be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agrochemicals, it could act on specific biochemical pathways in pests or weeds, leading to their inhibition or death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physical properties:

Key Observations :

- Electron-Withdrawing Groups : Compounds like 7e (nitro) and 7f (trifluoromethyl) exhibit higher melting points compared to alkyl-substituted analogs, suggesting stronger intermolecular interactions .

- Synthetic Challenges : Lower yields (e.g., 34.4% for 7a) correlate with complex substituents like sulfonyl groups, which may require multi-step synthesis .

Herbicidal Activity

- 7a (): Demonstrated herbicidal efficacy, attributed to the sulfonyl group’s role in inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

- SC06 () : Originally identified via virtual screening, this compound targets insulin-like growth factor-1 (IGF-1) pathways, indicating divergent applications compared to herbicidal analogs .

Pharmacological Potential

Structural Impact on Reactivity and Stability

- Quinolyloxy vs. Benzyloxy: The 8-quinolyloxy group in the target compound may confer greater stability compared to benzyloxy substituents (e.g., 7e–7q) due to extended conjugation and resistance to oxidative cleavage .

- Chloro vs. Fluoro Substituents : lists analogs like 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine, where fluorine’s electronegativity could alter reactivity in nucleophilic substitutions .

Biological Activity

3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine, a synthetic compound with the molecular formula C15H8ClF3N2O, is notable for its potential biological activities. This compound features a pyridine ring substituted with a chloro group, a quinolyloxy group, and a trifluoromethyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and agrochemicals.

- Molecular Weight : 324.68 g/mol

- CAS Number : 1023544-22-0

- Molecular Structure :

The biological activity of this compound is largely dependent on its structural components. The quinolyloxy group may enhance the compound's ability to interact with various biological targets, such as enzymes or receptors. The trifluoromethyl group is known to influence lipophilicity and metabolic stability, potentially affecting the compound's bioavailability and efficacy.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways crucial for cell function.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. While specific data on this compound is limited, related quinoline derivatives have shown promising results against various bacterial and fungal strains.

Cytotoxicity and Anticancer Potential

Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For example:

- Case Study : A study on quinoline derivatives demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this compound may have similar effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinoline Derivative A | HeLa | 15 |

| Quinoline Derivative B | MCF7 | 20 |

| This compound (Hypothetical) | Various | TBD |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Quinolyloxy Intermediate : Reaction of 8-hydroxyquinoline with halogenating agents.

- Substitution on Pyridine Ring : The quinolyloxy intermediate reacts with 3-chloro-5-(trifluoromethyl)pyridine.

This synthetic pathway not only provides insight into the compound's structure but also highlights potential avenues for creating derivatives with enhanced biological activity.

Q & A

Q. What are the common synthetic routes for 3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine?

The synthesis typically involves halogenation and coupling reactions. For example:

- Pd-catalyzed C–H bond arylation : Using 2-chloro-5-(trifluoromethyl)pyridine as a substrate with aryl boronic acids under PdCl(C₃H₅)(dppb) catalysis (2 mol%) in toluene/MeOH/water at 110°C yields biaryl derivatives with >80% efficiency .

- Transition-metal-free desulfinative cross-coupling : Sodium sulfinates react with heteroaryl halides under mild conditions, purified via silica gel chromatography (petroleum ether/ethyl acetate = 20:1) to achieve yields up to 93% .

Q. How is the compound characterized structurally?

Advanced spectroscopic techniques are employed:

Q. What safety precautions are required during handling?

- Personal Protective Equipment (PPE) : N95 masks, gloves, and eyeshields are mandatory due to WGK 3 toxicity and combustible solid classification .

- Flash Point : 113°C (closed cup), necessitating ventilation to avoid ignition .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in substitution reactions?

The -CF₃ group is electron-withdrawing, enhancing the electrophilicity of the pyridine ring. This facilitates nucleophilic aromatic substitution (SNAr) at the 2-position chlorine. For instance:

- Azetidine substitution : Reacting with azetidine under basic conditions replaces chlorine, forming 2-(azetidin-1-yl) derivatives critical in medicinal chemistry .

- Comparison with non-CF₃ analogs : The -CF₃ group increases reaction rates by 3–5× compared to methyl or hydrogen substituents due to stronger inductive effects .

Q. What strategies resolve contradictions in catalytic efficiency across studies?

Discrepancies arise from catalyst choice and solvent systems:

- Pd vs. Cu catalysts : Pd systems (e.g., PdCl(C₃H₅)(dppb)) achieve higher yields (>80%) for C–H activation but require inert atmospheres. Copper-based catalysts are cheaper but limited to Ullman-type couplings with lower efficiency (~50%) .

- Solvent optimization : Polar aprotic solvents (DMF, MeCN) improve solubility of trifluoromethylated intermediates, reducing side reactions .

Q. How is the compound applied in designing herbicidal agents?

Key modifications include:

- Sulfonyl or alkoxy side chains : Derivatives like 3-chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine inhibit acetyl-CoA carboxylase (ACCase) in weeds, validated via in vitro enzyme assays (IC₅₀ = 0.8 µM) .

- Structure-activity relationship (SAR) : Electron-withdrawing groups at the 5-position enhance herbicidal potency by 2–3× compared to electron-donating substituents .

Q. What role does the compound play in medicinal chemistry probes?

- Kinase inhibition scaffolds : The pyridine core binds ATP pockets in kinases (e.g., EGFR, VEGFR2). For example, SC06, a derivative, disrupts mTOR signaling in multiple myeloma cells (IC₅₀ = 1.2 µM) .

- Chemical biology probes : Fluorescent tagging at the 8-quinolyloxy moiety enables real-time tracking of target engagement in cellular assays .

Methodological Considerations

Q. How to optimize regioselectivity in cross-coupling reactions?

- Directed ortho-metalation : Use directing groups (e.g., -OMe, -NH₂) to control Pd insertion sites. For 5-(trifluoromethyl)pyridines, ortho-selectivity exceeds 90% with pyridine N-oxides as ligands .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to prioritize coupling partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.